molecular formula C15H24N4O B5970537 N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide

N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide

カタログ番号 B5970537
分子量: 276.38 g/mol
InChIキー: UQERHELMGRVDNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide, also known as CPI-1205, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.

作用機序

N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide inhibits the activity of EZH2, a histone methyltransferase that plays a key role in epigenetic regulation of gene expression. EZH2 is overexpressed in many types of cancer, and its activity is associated with tumor progression and poor prognosis. By inhibiting EZH2, N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide can block the growth and proliferation of cancer cells, and induce apoptosis.
Biochemical and Physiological Effects:
N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has been shown to have a selective inhibitory effect on EZH2, and does not affect other histone methyltransferases. In preclinical studies, N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, lymphoma, and leukemia. N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has also been shown to have anti-inflammatory effects in preclinical models of inflammatory bowel disease.

実験室実験の利点と制限

One advantage of N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide is its selectivity for EZH2, which reduces the risk of off-target effects. Another advantage is its potential for use in combination therapy with other cancer treatments. However, one limitation of N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for research on N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide. One direction is to further investigate its potential in combination therapy with other cancer treatments. Another direction is to study its efficacy in clinical trials for various types of cancer and other diseases. Additionally, further research is needed to optimize the dosing and delivery of N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide to maximize its therapeutic potential.

合成法

The synthesis of N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide involves several steps. The first step is the reaction of 3-bromo-propionyl chloride with cyclopropylamine to form N-cyclopropyl-3-bromo-propanamide. This intermediate is then reacted with 1-(1H-imidazol-2-ylmethyl)-3-piperidinecarboxaldehyde to form the final product, N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide. The synthesis of N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has been optimized for purity and yield, and the final product has been characterized using various analytical techniques.

科学的研究の応用

N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of cancer, and has shown efficacy in inhibiting the growth of various cancer cell lines. N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has been shown to inhibit the activity of the protein EZH2, which is overexpressed in many types of cancer and is associated with poor prognosis. In addition to cancer, N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanamide has also been studied for its potential in treating other diseases such as sickle cell disease and inflammatory disorders.

特性

IUPAC Name

N-cyclopropyl-3-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(18-13-4-5-13)6-3-12-2-1-9-19(10-12)11-14-16-7-8-17-14/h7-8,12-13H,1-6,9-11H2,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQERHELMGRVDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CN2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。